molecular formula C12H14Cl2O B15232199 1-(2,4-Dichlorophenyl)hexan-2-one

1-(2,4-Dichlorophenyl)hexan-2-one

Cat. No.: B15232199
M. Wt: 245.14 g/mol
InChI Key: KKMBQHATQLKTPC-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)hexan-2-one is an organic compound with the molecular formula C12H14Cl2O It is characterized by the presence of a hexan-2-one backbone substituted with a 2,4-dichlorophenyl group

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)hexan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,4-dichlorobenzoyl chloride reacts with hexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, including precise temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)hexan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)hexan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)hexan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by interacting with membrane components. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)hexan-2-one can be compared with other similar compounds, such as:

    2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol: This compound has a similar aromatic substitution pattern but differs in the functional groups attached to the hexane chain.

    2,4-Dichlorophenylacetic acid: This compound shares the 2,4-dichlorophenyl group but has a different overall structure and chemical properties.

Properties

Molecular Formula

C12H14Cl2O

Molecular Weight

245.14 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)hexan-2-one

InChI

InChI=1S/C12H14Cl2O/c1-2-3-4-11(15)7-9-5-6-10(13)8-12(9)14/h5-6,8H,2-4,7H2,1H3

InChI Key

KKMBQHATQLKTPC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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